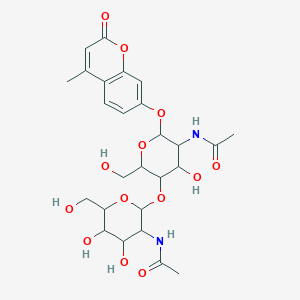

4-Methylumbelliferyl N,N-diacetyl-beta-D-chitobioside

Description

Rational Design of Fluorogenic Chitin Oligosaccharide Analogs

The rational design of 4-methylumbelliferyl N,N-diacetyl-beta-D-chitobioside (MUF-diNAG) as a fluorogenic substrate stems from its structural mimicry of natural chitin oligosaccharides. This compound consists of a β-(1→4)-linked N,N′-diacetylchitobioside backbone conjugated to a 4-methylumbelliferyl (4-MU) aglycone group. The 4-MU moiety remains non-fluorescent in its glycosylated form but emits intense fluorescence at 375 nm upon enzymatic hydrolysis, enabling real-time quantification of chitinase activity.

Key design considerations include:

- Steric compatibility with the active-site clefts of chitinases, which typically accommodate two to four N-acetylglucosamine (GlcNAc) units. The diacetylchitobioside structure aligns with the subsite preferences of processive exochitinases.

- Electronic modulation of the glycosidic bond to enhance hydrolytic susceptibility. The β-anomeric configuration and N-acetyl groups facilitate hydrogen bonding with conserved catalytic residues in chitinase active sites.

- Fluorogenic signal optimization . The 4-MU group’s quantum yield increases 100-fold upon release, providing a sensitive detection threshold for low-abundance chitinases.

Recent advancements include the synthesis of 4′-capped derivatives (e.g., 4′-isopropyl-MUF-diNAG) to suppress transglycosylation side reactions, a limitation observed in unmodified substrates. These analogs maintain Michaelis-Menten kinetics while eliminating non-productive enzyme turnover, as demonstrated in assays with human chitinase CHIT1.

Thio-Glycosidic Linkage Engineering for Enzyme Discrimination

While classical chitinase substrates rely on oxygen-based glycosidic bonds, thio-glycosidic analogs of MUF-diNAG have been engineered to probe enzyme specificity. Replacement of the β-(1→4)-oxygen with sulfur alters substrate recognition through two mechanisms:

- Electrostatic perturbation : The sulfur atom’s reduced electronegativity weakens hydrogen bonding with catalytic aspartate residues in family GH18 chitinases, reducing hydrolysis rates by 40–60% compared to native substrates.

- Conformational strain : The larger atomic radius of sulfur induces subtle distortions in the chair conformation of the chitobioside moiety, selectively inhibiting processive exochitinases while retaining compatibility with endochitinases.

This discrimination is exemplified in studies with Streptomyces griseus chitinase, where thio-MUF-diNAG showed a 5.3-fold higher Km compared to the oxygen-linked analog, reflecting reduced binding affinity. Such engineered substrates enable precise differentiation of chitinase subfamilies in complex biological samples.

Substrate Specificity Profiling Across Chitinase Classes

MUF-diNAG exhibits distinct interaction patterns with major chitinase classes, as summarized below:

GH18 Chitinases : These processive enzymes hydrolyze MUF-diNAG with high efficiency, leveraging conserved aromatic residues (Trp99 in CHIT1) to stabilize the 4-MU group during exo-mode cleavage. The kcat/Km ratio for fungal GH18 chitinases exceeds mammalian isoforms by 2.1-fold, reflecting evolutionary adaptations to crystalline chitin substrates.

GH19 Chitinases : Plant-derived GH19 enzymes exhibit 3.8-fold lower affinity for MUF-diNAG due to structural constraints in the substrate-binding groove. The 4-MU aglycone sterically clashes with a conserved glycine-rich loop (Gly167–Gly172 in Oryza sativa), limiting catalysis to shorter chitooligosaccharides.

Bacterial Chitinases : Marine Pseudoalteromonas spp. show atypical cleavage patterns, generating partial hydrolysis products through non-processive endo-activity. This behavior correlates with flexible loops surrounding the active site that permit transient substrate dissociation.

Properties

IUPAC Name |

N-[2-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O13/c1-10-6-18(33)38-15-7-13(4-5-14(10)15)37-25-20(28-12(3)32)23(36)24(17(9-30)40-25)41-26-19(27-11(2)31)22(35)21(34)16(8-29)39-26/h4-7,16-17,19-26,29-30,34-36H,8-9H2,1-3H3,(H,27,31)(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSFMJHZUCSEHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl N,N-diacetyl-beta-D-chitobioside involves the acetylation of 4-methylumbelliferone with N,N-diacetyl-beta-D-chitobioside. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl N,N-diacetyl-beta-D-chitobioside primarily undergoes hydrolysis reactions catalyzed by chitinases and chitobiosidases. These enzymes cleave the compound to release the fluorescent product, methylumbelliferone .

Common Reagents and Conditions

The hydrolysis reactions typically require the presence of chitinase or chitobiosidase enzymes. The reactions are carried out in buffered solutions at specific pH levels to optimize enzyme activity .

Major Products

The major product formed from the enzymatic breakdown of 4-Methylumbelliferyl N,N-diacetyl-beta-D-chitobioside is methylumbelliferone, which exhibits strong fluorescence and is used as a marker in various assays .

Scientific Research Applications

Enzymatic Assays

Chitinase Activity Measurement

MUF-diNAG is primarily employed in assays to quantify chitinase activity. Chitinases are enzymes that break down chitin, a major component of the cell walls of fungi and the exoskeletons of arthropods. The hydrolysis of MUF-diNAG by chitinases releases 4-methylumbelliferone, which can be detected fluorometrically. This property makes it an essential substrate for studying the enzymatic activity in various biological samples, including:

- Bronchoalveolar Lavage Samples : Used to assess chitinase activity related to respiratory diseases.

- Human Gastric Juice : Evaluated for acidic mammalian chitinase activity.

- Fungal Extracts : Such as those from Fusarium oxysporum, to study fungal pathogenicity and enzyme production.

Biological Research Applications

MUF-diNAG has been investigated for its role in several biological processes, including:

- Anti-infection Studies : The compound's interaction with various pathogens has been explored, particularly in understanding how chitinases can be targeted for therapeutic interventions against infections caused by fungi and bacteria .

- Cancer Research : It has been utilized in studies examining the role of chitinase-like proteins in tumor progression and metastasis, providing insights into potential cancer therapies .

Case Study 1: Chitinolytic Activity in Insects

A study assessed the chitinolytic activity of recombinant chitinases from symbiotic bacteria associated with insects. The researchers employed MUF-diNAG to measure enzyme activity under various conditions, demonstrating its effectiveness as a substrate for quantifying chitinase performance in complex biological systems .

Case Study 2: Chitinase Variants in Human and Mouse Models

Research comparing human acidic mammalian chitinase (AMCase) and mouse AMCase utilized MUF-diNAG to evaluate differences in enzymatic activity. The study highlighted that while both enzymes could hydrolyze the substrate, significant variations existed in their efficiency, providing insights into evolutionary adaptations of these enzymes .

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl N,N-diacetyl-beta-D-chitobioside involves its hydrolysis by chitinase enzymes. The enzymes cleave the glycosidic bond in the compound, releasing methylumbelliferone. This fluorescent product can be easily detected and quantified, making it a valuable tool in various assays . The molecular targets of this compound are the active sites of chitinase and chitobiosidase enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substrate Specificity and Enzyme Targets

The specificity of 4-MU-linked substrates depends on the glycosidic linkage and the degree of acetylation (Table 1).

- 4-MU-(GlcNAc)₂ vs. 4-MU-GlcNAc: The monosaccharide substrate (4-MU-GlcNAc) is hydrolyzed by β-N-acetylglucosaminidases, while the disaccharide (4-MU-(GlcNAc)₂) is specific for exochitinases. For example, Bacillus sp. chitinase showed 10-fold higher activity with 4-MU-GlcNAc than with 4-MU-(GlcNAc)₂, highlighting substrate preference differences .

- 4-MU-(GlcNAc)₂ vs. 4-MU-(GlcNAc)₃ : The triacetylated substrate (4-MU-(GlcNAc)₃) is cleaved by endochitinases, whereas the diacetylated form is inactive against these enzymes .

Enzyme Kinetics and Activity Profiles

Data from fluorimetric assays reveal distinct kinetic parameters (Table 2):

| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Reference |

|---|---|---|---|---|

| 4-MU-(GlcNAc)₂ | Trichoderma viride | 0.12 | 8.5 | |

| 4-MU-GlcNAc | Bacillus sp. | 0.08 | 12.3 | |

| 4-MU-(GlcNAc)₃ | Francisella novicida | 0.25 | 5.2 |

- Sensitivity : 4-MU-(GlcNAc)₂ is less sensitive than 4-MU-GlcNAc in detecting bacterial chitinases but more specific for exochitinases .

- Inhibition Studies : In insect growth regulator research, 4-MU-(GlcNAc)₂ was used to identify inhibitors targeting chitinase OfChtI, achieving ~66% inhibition with compound 6j .

Physicochemical Properties

Biological Activity

4-Methylumbelliferyl N,N-diacetyl-beta-D-chitobioside (MUF-diNAG) is a fluorogenic substrate that plays a significant role in studying chitinase activity, which is crucial for understanding various biological processes, including insect pest control and fungal disease management. This compound is an analog of chitin and is particularly useful in assays to measure chitinase enzyme activity due to its fluorescent properties upon hydrolysis.

- Chemical Formula : C26H34N2O13

- Appearance : White solid

- Fluorescent Properties : Upon enzymatic breakdown, it releases methylumbelliferone, a fluorescent compound that can be detected and quantified.

Enzymatic Assays

MUF-diNAG is primarily used as a substrate in various chitinase assays. The enzymatic activity can be assessed using fluorescence detection methods, where the emission of methylumbelliferone is measured after the substrate is hydrolyzed by chitinases. The typical conditions for these assays involve:

- pH : 5.0

- Excitation Wavelength : 360 nm

- Emission Wavelength : 450 nm

Applications in Research

- Chitinase Activity Measurement : MUF-diNAG has been employed to evaluate the activity of chitinases from various sources, including bacteria and fungi. For instance, studies have shown that different recombinant chitinases exhibit varying levels of activity against MUF-diNAG, indicating its utility in screening for effective chitinolytic enzymes .

- Biological Control of Pests : Research indicates that chitinases derived from entomopathogenic nematodes exhibit significant insecticidal activities when tested against pests such as Galleria mellonella. The use of MUF-diNAG allows researchers to correlate enzyme activity with pest control efficacy .

- Fungal Pathogen Studies : MUF-diNAG has been utilized in assays to study the antifungal properties of chitinases against pathogens like Fusarium oxysporum. The compound's ability to reveal enzyme kinetics provides insights into the potential for biological control strategies .

Study 1: Chitinase Activity from Bacterial Sources

In a comparative study of three chitinases isolated from symbiotic bacteria, MUF-diNAG was used to assess their enzymatic profiles. Results indicated that one chitinase exhibited significantly higher activity levels against MUF-diNAG, suggesting its potential application in agricultural pest management .

Study 2: Enzymatic Characterization

A detailed characterization of Clostridium perfringens chitinases involved using MUF-diNAG to determine their substrate specificity and kinetic parameters. The study highlighted the importance of these enzymes in the pathogen's colonization process within host organisms, illustrating the biological relevance of MUF-diNAG in pathogenicity research .

Summary of Research Findings

| Study | Source | Key Findings |

|---|---|---|

| Study 1 | Symbiotic Bacteria | Identified high chitinase activity using MUF-diNAG; potential for pest control applications. |

| Study 2 | Clostridium perfringens | Characterized enzymatic properties; demonstrated role in pathogen colonization using MUF-diNAG as a substrate. |

| Study 3 | Fungal Pathogens | Used MUF-diNAG to evaluate antifungal activity; important for developing biocontrol strategies against fungal diseases. |

Q & A

Q. What is the role of 4-Methylumbelliferyl N,N-diacetyl-beta-D-chitobioside in chitinase activity assays?

This fluorogenic substrate is hydrolyzed by chitinases, specifically exochitinases (chitobiosidases), releasing fluorescent 4-methylumbelliferone (4-MU). The fluorescence intensity correlates with enzyme activity, enabling quantitative measurement . For example, in marine picocyanobacteria studies, this substrate detects exochitinase activity, with fluorescence measured at 360 nm excitation/450 nm emission .

Q. How should experimental conditions be optimized for chitinase assays using this substrate?

Key parameters include:

- Substrate concentration : Typically 30–50 μM in assay buffer to avoid saturation kinetics .

- pH : Buffered near enzyme optimal pH (e.g., phosphate buffer pH 7.0 for esterases ).

- Temperature : Room temperature or 40°C for enhanced reaction rates, depending on enzyme stability .

- Incubation time : 15–30 minutes, monitored in real-time using fluorometry .

Advanced Research Questions

Q. How to resolve discrepancies in chitinase activity data when using structurally similar substrates?

Discrepancies may arise due to enzyme specificity. For instance, in seahorse digestive enzyme studies, only endochitinase activity was detected with 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotriose, while N,N-diacetyl-beta-D-chitobioside showed no activity, suggesting substrate specificity . To address contradictions:

Q. What methodological strategies enable high-throughput screening of chitinase activity?

- 96-well plate format : Combine homogenized samples with substrate (e.g., 90 μL substrate + 10 μL sample) .

- Automated fluorometry : Measure fluorescence at intervals (e.g., every 24 hours for marine samples) .

- Normalization : Express activity as μmol 4-MU released/g dry weight/hr using standard curves .

Q. How to analyze enzyme-substrate binding thermodynamics using fluorescence quenching?

In lectin binding studies, fluorescence quenching of 4-Methylumbelliferyl derivatives occurs in hydrophobic environments. For example:

- Equilibrium dialysis : Determine association constants (e.g., K = 1.96 × 10⁴ M⁻¹ for Momordica charantia lectin) .

- Thermodynamic parameters : Calculate ΔH (−30 kJ/mol) and ΔS (−21 J/mol·K) to infer exothermic binding .

Methodological Design

Q. How to design experiments to compare substrate specificity across chitinase isoforms?

Q. How to validate chitinase activity in complex biological matrices (e.g., soil or tissue homogenates)?

- Sample preparation : Centrifuge homogenates to remove debris; use protease inhibitors to prevent enzyme degradation .

- Negative controls : Include heat-inactivated enzyme samples to confirm substrate hydrolysis is enzyme-dependent .

- Interference checks : Test matrix components (e.g., humic acids in soil) for autofluorescence .

Troubleshooting

Q. How to address low fluorescence signals in chitinase assays?

- Substrate solubility : Pre-dissolve in DMSO (e.g., 0.39 mg/mL stock) and dilute in assay buffer .

- pH adjustment : Ensure compatibility between substrate and enzyme optimal pH (e.g., pH 7.0 for esterases) .

- Enzyme inhibition : Check for heavy metals or detergents (e.g., Triton X-100) that may interfere .

Q. Why might enzyme activity vary between substrate analogs (e.g., acetylated vs. non-acetylated derivatives)?

Structural modifications alter enzyme affinity. For example:

- Acetamido groups enhance stability against non-specific hydrolysis compared to hydroxyl groups .

- Sugar configuration (e.g., galactose vs. glucose) determines specificity for β-galactosidases vs. β-glucosidases .

Interdisciplinary Applications

Q. How can this substrate be applied beyond chitinase research?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.